molecular formula C27H34N6O2S2 B12906852 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-63-7

3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]

Cat. No.: B12906852
CAS No.: 62575-63-7
M. Wt: 538.7 g/mol
InChI Key: GGSOAIUHAYJKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound characterized by its unique triazole ring structure and ethoxyphenyl and propylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethoxyphenyl group. The propylthio group is then introduced via a nucleophilic substitution reaction using propylthiol. The final step involves the formation of the methane bridge, typically through a condensation reaction with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.

    Medicine: Explored for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The ethoxyphenyl and propylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-ethoxyphenyl)methane
  • Bis(4-hydroxyphenyl)methane
  • Bis(4-methoxyphenyl)methane

Uniqueness

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of the triazole ring with ethoxyphenyl and propylthio substituents. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds. The presence of the triazole ring, in particular, distinguishes it from other bis(phenyl)methane derivatives, providing unique opportunities for research and application.

Properties

CAS No.

62575-63-7

Molecular Formula

C27H34N6O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C27H34N6O2S2/c1-5-17-36-26-30-28-24(32(26)20-9-13-22(14-10-20)34-7-3)19-25-29-31-27(37-18-6-2)33(25)21-11-15-23(16-12-21)35-8-4/h9-16H,5-8,17-19H2,1-4H3

InChI Key

GGSOAIUHAYJKAM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=NN=C(N3C4=CC=C(C=C4)OCC)SCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.